[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester
Description
[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid phenylmethyl ester is a carbamate derivative characterized by a central propane backbone substituted with two hydroxymethyl groups, a 4-octylphenyl moiety, and a phenylmethyl (benzyl) ester group. This compound is structurally complex, combining hydrophobic (4-octylphenyl) and hydrophilic (hydroxymethyl) regions, which influence its solubility and reactivity.
Key structural attributes include:
- Central propane core: Provides rigidity and serves as a scaffold for substituents.
- Hydroxymethyl groups (-CH₂OH): Enhance hydrophilicity and enable further functionalization (e.g., esterification, glycosylation).
- 4-Octylphenyl group: Imparts lipophilicity, likely affecting membrane permeability.
- Benzyl ester: Stabilizes the carbamate group and facilitates controlled release of active amines under hydrolysis.
Properties
IUPAC Name |
benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZSMGMWROULJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461809 | |
| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-41-5 | |
| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Backbone Formation
The propyl backbone is constructed via alkylation of 4-octylphenylacetonitrile derivatives. A key intermediate, 2-(4-octylphenyl)ethyl nitrile, undergoes nucleophilic substitution with diethyl bromomalonate in tetrahydrofuran (THF) at −15°C to 0°C, yielding a branched nitrile intermediate. Subsequent hydrolysis with aqueous HCl (6 M) at reflux produces the corresponding carboxylic acid, which is reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether.
Table 1: Alkylation Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran | 85–90 |
| Temperature | −15°C to 0°C | — |
| Reagent Ratio | 1:1.2 (nitrile:diethyl bromomalonate) | — |
| Workup | Aqueous HCl hydrolysis | 78 |
Amine Protection via Carbamate Formation
The primary amine generated in subsequent steps is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl). This reaction is conducted in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) at 0°C. Stoichiometric control (1:1.05 amine:Cbz-Cl) minimizes di-Cbz byproduct formation. The crude product is purified via recrystallization from ethanol/water (3:1), achieving >95% purity.
Table 2: Carbamate Protection Optimization
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent System | DCM/NaHCO₃ (biphasic) | Maximizes selectivity |
| Temperature | 0°C | Reduces hydrolysis |
| Cbz-Cl Equivalents | 1.05 | Minimizes di-Cbz |
Stereoselective Reduction and Hydroxymethyl Group Installation
Asymmetric Reduction of Nitroketone Intermediates
A critical stereoselective step involves reducing a nitroketone precursor to the corresponding amino alcohol. Sodium borohydride (NaBH₄) in a methanol/chloroform (1:1) solvent system at −20°C achieves >78% yield and >99% enantiomeric excess (ee). The reaction’s stereochemical outcome is sensitive to solvent polarity, with chloroform enhancing face-selective hydride delivery.
Table 3: Reduction Conditions and Outcomes
| Reagent | Solvent | Temp. (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH/CHCl₃ (1:1) | −20 | 99.2 | 78 |
| LiAlH(t-BuO)₃ | THF | 0 | 85 | 65 |
Hydroxymethylation via Aldol Condensation
The installation of hydroxymethyl groups employs an aldol reaction between formaldehyde and the secondary amine intermediate. Catalyzed by BF₃·OEt₂ in dichloromethane at 0°C, this step proceeds via an enamine mechanism, yielding the bis-hydroxymethyl derivative. Excess formaldehyde (2.5 equivalents) ensures complete conversion, with the product isolated via extraction into ethyl acetate and solvent evaporation.
Coupling and Final Assembly
Etherification and Side-Chain Elongation
The 4-octylphenyl moiety is introduced via a Ullmann-type coupling between a brominated intermediate and 4-octylphenylboronic acid. Catalyzed by palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in dimethylformamide (DMF) at 80°C, this reaction achieves 70–75% yield. Key challenges include minimizing proto-deboronation, addressed by using degassed solvents and inert atmospheres.
Table 4: Coupling Reaction Parameters
| Catalyst | Ligand | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 80 | 72 |
| PdCl₂(dppf) | XPhos | 100 | 68 |
Final Deprotection and Carbamate Formation
The tert-butyl carbamate (Boc) group is removed using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature, followed by neutralization with aqueous NaHCO₃. The free amine is immediately protected with benzyl chloroformate under conditions described in Section 1.2, yielding the title compound.
Industrial-Scale Production Insights
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic steps (e.g., alkylation). A tubular reactor system operating at 10 bar and 50°C improves diastereoselectivity by 15% compared to batch processes.
Purification Techniques
Final purification uses simulated moving bed (SMB) chromatography with a C18 stationary phase and acetonitrile/water (65:35) mobile phase. This method reduces solvent consumption by 40% and increases throughput to 1.2 kg/day per unit.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can be employed to alter the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular signaling pathways.
Medicine: It has shown promise as an immunomodulatory agent in the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol involves its interaction with sphingosine-1-phosphate receptors. Upon phosphorylation, the compound acts as a functional antagonist at these receptors, modulating lymphocyte circulation and exerting immunosuppressive effects. This mechanism is particularly relevant in the context of autoimmune diseases, where it helps to reduce the activity of autoreactive T cells.
Comparison with Similar Compounds
Structural Analogues with Modified Backbones or Substituents
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide (CAS 162358-09-0)
- Structure : Replaces hydroxymethyl groups with acetyloxy (-OAc) groups and substitutes the benzyl ester with an acetamide (-NHCOCH₃).
- Properties : Increased lipophilicity due to acetyl groups; reduced hydrogen-bonding capacity compared to hydroxymethyl derivatives.
- Applications: Used as an intermediate in synthesizing fingolimod analogs, highlighting its role in immunomodulatory drug development .
Carbamic Acid, (3-Hydroxy-1-methylpropyl)-, Phenylmethyl Ester (CAS 174743-89-6)
- Structure : Features a shorter hydroxy-substituted propyl chain and lacks the 4-octylphenyl group.
- Properties: Reduced molecular weight (C₁₂H₁₇NO₃ vs. C₂₅H₃₅NO₅) and lower hydrophobicity.
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]carbamic Acid Derivatives (P3, P4)
- Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and triazole rings (e.g., P3, P4 from ).
- Synthesis : Higher yields (83% for P3 vs. 59% for P4) due to steric and electronic effects of substituents.
- Applications : Used in enzyme activity assays, demonstrating the versatility of carbamates in biochemical tools .
Functional Group Variations in Carbamate Esters
Benzyl Ester vs. Boc Protection
- Benzyl Ester (Target Compound) : Labile under acidic/basic conditions, enabling controlled deprotection.
- Boc Group (e.g., P3) : Stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid).
- Impact : Choice of protecting group dictates synthetic pathways and compatibility with downstream reactions .
Deuterated Analogs (IS3, IS4)
- Structure : Isotopically labeled versions of P3 and P4 with deuterium at specific positions.
- Applications : Serve as internal standards in mass spectrometry, ensuring accurate quantification in enzymatic assays .
Biological Activity
[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid phenylmethyl ester (CAS Number: 402616-41-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C27H39NO4, with a molecular weight of 441.603 g/mol. Key physical properties include:
- Density : 1.091 g/cm³
- Boiling Point : 624.7°C at 760 mmHg
- Flash Point : 331.6°C
These properties indicate a stable compound with potential applications in medicinal chemistry.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this structure may have antimicrobial properties, particularly against certain strains of bacteria and fungi.
- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for various enzymes. For instance, derivatives of carbamic acids have shown promise as inhibitors of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies have indicated that the compound can bind effectively to target enzymes, potentially altering their activity.
- Structural Analogies : Its structural resemblance to known pharmacophores allows it to mimic or inhibit biological pathways effectively.
Case Study 1: Enzyme Inhibition
A study conducted by Hale et al. (2004) explored the enzyme inhibition potential of carbamate derivatives. The findings suggested that certain structural modifications could enhance binding affinity and inhibition potency against specific enzymes involved in metabolic pathways .
Case Study 2: Antimicrobial Properties
In another investigation, a series of carbamate derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects against Gram-positive bacteria, supporting the hypothesis that this compound may possess similar properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H39NO4 |
| Molecular Weight | 441.603 g/mol |
| Density | 1.091 g/cm³ |
| Boiling Point | 624.7°C |
| Flash Point | 331.6°C |
| Biological Activity | Observed Effect |
|---|---|
| Antimicrobial | Moderate to High |
| Enzyme Inhibition | Significant (ACC) |
Q & A
Q. Key Parameters :
- Solvent polarity (e.g., CH₂Cl₂ for sulfonylation ).
- Temperature control during stereoselective steps .
- Stoichiometry of coupling agents to minimize by-products .
Basic: How can researchers characterize the structural identity and purity of this compound?
Methodological Answer:
- HPLC Analysis : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
- NMR Spectroscopy : Compare peaks to reference standards (e.g., tert-butyl carbamate protons at δ 1.4 ppm ).
- Mass Spectrometry (MS) : Confirm molecular weight (C₂₉H₄₁NO₅, MW: 483.65) via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
